molecular formula C15H21N5O5 B3069172 cis-Zeatin riboside CAS No. 15896-46-5

cis-Zeatin riboside

Cat. No. B3069172
CAS RN: 15896-46-5
M. Wt: 351.36 g/mol
InChI Key: GOSWTRUMMSCNCW-BAJUWZQUSA-N
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Description

Cis-Zeatin riboside (cZR) is a secondary metabolite found in plants. It has been shown to have bioactive properties in vitro and can be used as a reference material for HPLC . Cis-Zeatin-type cytokinins (cZs) are a group of cytokinins that have largely been ignored when compared to trans-zeatin (tZ) isomers or other highly active CKs .


Synthesis Analysis

Cis-Zeatin riboside and its derivatives are reported to accumulate under various conditions characterized by limited growth, during particular developmental stages, but also in response to abiotic and biotic stresses . The metabolic routes comprising cZ biosynthesis and degradation have been outlined .


Chemical Reactions Analysis

Cis-Zeatin and trans-Zeatin have a different metabolic fate in oat and tobacco . No cis ↔ trans isomerization, which would account for the effects of cis-Zeatin, was observed in tobacco cells and oat leaves .

Scientific Research Applications

Metabolic Role in Maize

Research indicates that cis-Zeatin, including its derivative cis-Zeatin riboside, plays a significant role in maize (Zea mays). The discovery of genes encoding O-glucosyltransferase specific to cis-Zeatin in maize (cisZOG1 and cisZOG2) highlights its importance. These genes are involved in the natural metabolic process of O-glucosylation of cis-Zeatin in maize, suggesting a potential unique function of cis-Zeatin in plant metabolism (Veach, Martin, Mok, Malbeck, Vaňková, & Mok, 2003).

Physiological Impact in Rice

In rice (Oryza sativa), cis-Zeatin (cZ) has been shown to inhibit root elongation and up-regulate cytokinin-inducible genes, similar to the effects of trans-Zeatin (tZ). This finding is significant as it suggests the physiological impact of cZ on rice growth and development. The existence of cZ-O-glucosyltransferases in rice, which preferentially catalyze the O-glucosylation of cZ and cZ-riboside, further supports this role (Kudo, Makita, Kojima, Tokunaga, & Sakakibara, 2012).

Occurrence in Hop Plant and Sweet Potato

cis-Zeatin riboside has been identified in various plants, including the hop plant (Humulus lupulus L.) and sweet potato (Ipomoea batatas L.). Its presence in these plants suggests a broader distribution and potential significance in plant physiology and development (Watanabe, Yokota, & Takahashi, 1978); (Hashizume, Suye, & Sugiyama, 1982).

Safety And Hazards

The safety data sheet advises to avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation, especially in confined areas. Evacuate personnel to safe areas .

Future Directions

Cis-Zeatin riboside and its derivatives play important roles in plant development and responses to environmental stress . Based on the present results, the conceivable function of cis-Zeatin-type CKs as delicate regulators of CK responses in plants under growth-limiting conditions is hypothesized . Experimental approaches using transgenic plants altered in cZ levels are suggested to further uncover their roles in plant growth and environmental interactions and their potential for crop improvement .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSWTRUMMSCNCW-BAJUWZQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017777
Record name Cis-Zeatin Riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Zeatin riboside

CAS RN

15896-46-5
Record name Cis-Zeatin Riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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